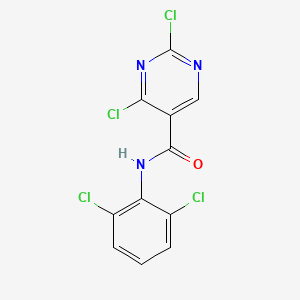
2-(3-bromo-2-oxopyrrolidin-1-yl)thiophène-3-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate is a synthetic organic compound with the molecular formula C10H10BrNO3S It is characterized by the presence of a thiophene ring, a pyrrolidinone moiety, and a bromine atom
Applications De Recherche Scientifique
Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and in the study of biological pathways.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of thiophene derivatives followed by the introduction of the pyrrolidinone moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as:
- Bromination of thiophene derivatives.
- Coupling reactions to introduce the pyrrolidinone moiety.
- Purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.
Mécanisme D'action
The mechanism by which Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-bromothiophene-3-carboxylate: Similar in structure but lacks the pyrrolidinone moiety.
Thiophene-3-carboxylic acid derivatives: These compounds share the thiophene ring but differ in the substituents attached to the ring.
Uniqueness
Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate is unique due to the combination of the bromine atom, the thiophene ring, and the pyrrolidinone moiety
Propriétés
IUPAC Name |
methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3S/c1-15-10(14)6-3-5-16-9(6)12-4-2-7(11)8(12)13/h3,5,7H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWNELSOOBYSMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)N2CCC(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


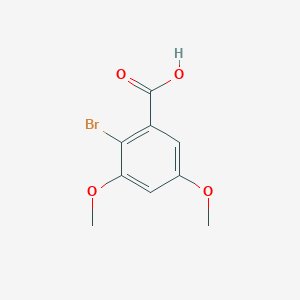

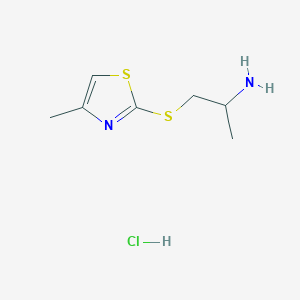
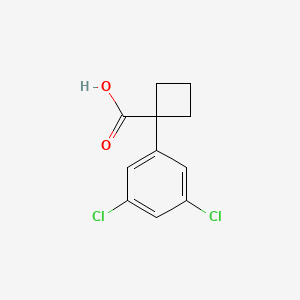
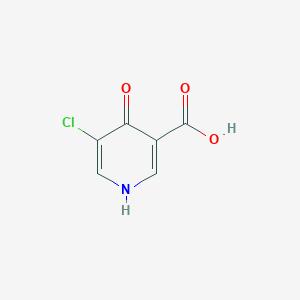
![2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B1457752.png)
![6,6-Difluorobicyclo[3.1.0]hexan-2-one](/img/structure/B1457757.png)

![8-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B1457760.png)
![4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1457761.png)

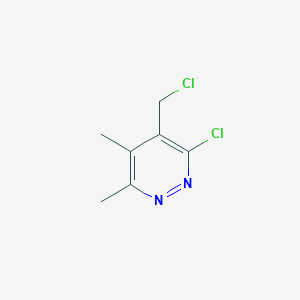
![1,2,3,4-tetrahydro-4-(4-methylphenyl)Cyclopent[b]indole](/img/structure/B1457765.png)
